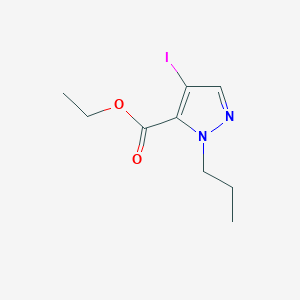

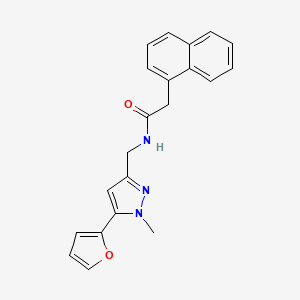

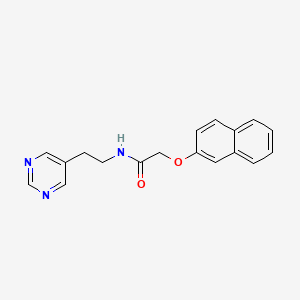

![molecular formula C15H16Cl2N2O2S B2540124 3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide CAS No. 29174-84-3](/img/structure/B2540124.png)

3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide is a chemically synthesized molecule that likely shares structural similarities with the benzo[b]thiophene derivatives described in the provided papers. Although the exact compound is not directly mentioned in the papers, the structural motif of benzo[b]thiophene carboxamide is a recurring theme. These compounds are of interest due to their potential pharmacological activities, as indicated by the antiarrhythmic, serotonin antagonist, and antianxiety activities of related thiophene derivatives .

Synthesis Analysis

The synthesis of related compounds involves initial reactions with various organic reagents. For example, substituted thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide using different organic reagents . Another synthesis pathway includes the reaction of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides to form chloro(dialkylamino)methylene derivatives . These methods suggest that the synthesis of 3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide would similarly involve multi-step organic reactions, possibly starting with a chlorinated benzo[b]thiophene carboxyl chloride and an amine-containing morpholine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, 1H NMR, and mass spectroscopy . For instance, the crystallographic study of a 3-chloro derivative revealed a monoclinic system with specific lattice parameters and space group, as well as the presence of intermolecular hydrogen bonds and π-π interactions . These findings provide a basis for understanding the molecular structure of 3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide, which would also be expected to exhibit specific intermolecular interactions and crystalline properties.

Chemical Reactions Analysis

The chemical reactivity of benzo[b]thiophene carboxamides can be inferred from the reactions described in the papers. For example, the exchange of a chlorine atom in a chloroformamidine group with various nucleophiles led to the formation of new compounds . This suggests that the dichloro compound may also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives with different pharmacological properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide are not directly reported, the properties of similar compounds have been characterized. The synthesized thiophene derivatives' structures were confirmed by IR, 1H NMR, MS spectral data, and elemental analysis . The acute toxicity was also assessed, providing insight into the safety profile of these compounds . These analyses are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmacological agent.

作用機序

The compound is an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 μM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 . It has been used as a building block in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) .

特性

IUPAC Name |

3,6-dichloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O2S/c16-10-1-2-11-12(9-10)22-14(13(11)17)15(20)18-3-4-19-5-7-21-8-6-19/h1-2,9H,3-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZZPFOJYLVPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

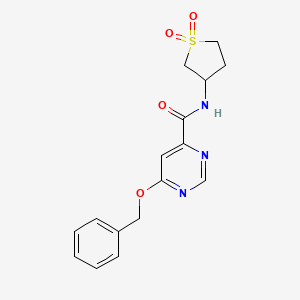

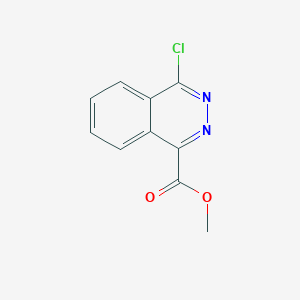

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2540045.png)

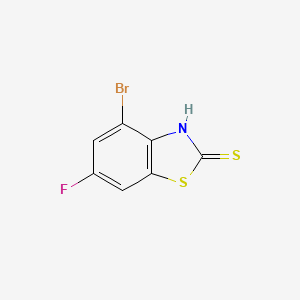

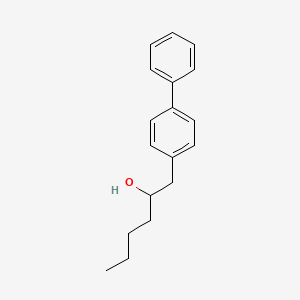

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)

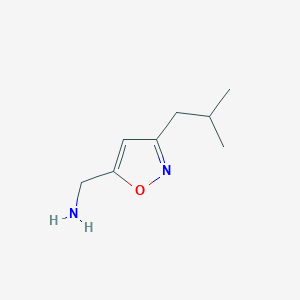

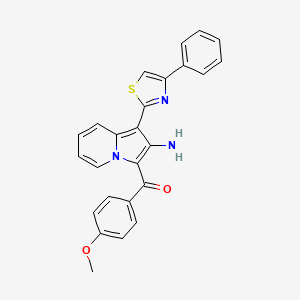

![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)